2'-Deoxyadenosine-13C10,15N5

LC-MS/MS quantification stable isotope dilution chromatographic retention time

Accurate quantification of endogenous deoxyadenosine and its phosphorylated derivatives (dAMP, dADP, dATP) in biological matrices is compromised by isotopic cross-talk and matrix effects when using deuterated or unlabeled internal standards. 2′-Deoxyadenosine-13C10,15N5 eliminates these liabilities through uniform 13C/15N co-labeling. • ≥98 atom% 13C, ≥96-98 atom% 15N enrichment ensures clean MRM transitions (M+15 mass shift) without isotopic cross-talk • Chromatographic co-elution with unlabeled analyte avoids differential matrix effect compensation inherent to deuterated analogs • Enables detection limits as low as 2 fmol (0.6 adducts/10⁸ nucleosides) in DNA adduct quantification workflows • Available as free nucleoside, 5′-monophosphate, and 5′-triphosphate forms to directly match the target analyte

Molecular Formula C10H13N5O3
Molecular Weight 266.14 g/mol
Cat. No. B12365818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine-13C10,15N5
Molecular FormulaC10H13N5O3
Molecular Weight266.14 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
InChIInChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1
InChIKeyOLXZPDWKRNYJJZ-ASYNIKQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′-Deoxyadenosine-13C10,15N5: Isotopic Specifications and Procurement Baseline for Quantitative LC-MS Applications


2′-Deoxyadenosine-13C10,15N5 is a uniformly stable isotope-labeled nucleoside in which all ten carbon atoms are substituted with carbon-13 (13C) and all five nitrogen atoms are substituted with nitrogen-15 (15N). This compound serves as a mass spectrometry internal standard for the accurate quantification of endogenous 2′-deoxyadenosine and its phosphorylated derivatives (dAMP, dADP, dATP) in biological matrices. The isotopic enrichment specifications for this compound are consistently ≥98 atom% for 13C and ≥96–98 atom% for 15N across major commercial suppliers . The product is available in multiple phosphorylation states including the free nucleoside, 5′-monophosphate, and 5′-triphosphate forms , enabling direct matching to the analyte of interest across diverse metabolic and nucleic acid research workflows.

Why 2′-Deoxyadenosine-13C10,15N5 Cannot Be Replaced by Other Isotopologues or Unlabeled Analogs in Quantitative Workflows


Substitution of 2′-Deoxyadenosine-13C10,15N5 with alternative isotopologues—such as singly labeled 15N5-dA, deuterated dA-d13, or unlabeled structural analogs—introduces quantifiable analytical liabilities that compromise method accuracy. Deuterated internal standards exhibit measurable retention time shifts on reversed-phase LC columns due to the shorter C–²H bond length altering hydrophobicity, which can result in differential matrix effect compensation and inaccurate quantification [1]. In contrast, 13C/15N co-labeling preserves chromatographic co-elution with the unlabeled analyte while providing a sufficient mass shift (M+15) to eliminate isotopic cross-talk between internal standard and analyte signals [2]. For DNA adduct quantification, the use of [15N5,13C10]dA-based internal standards enables detection limits as low as 2 fmol (0.6 adduct molecules per 10⁸ normal nucleosides), a sensitivity level that would be unattainable without isotopically matched internal standards [3]. The evidence below quantifies these differential performance characteristics.

Quantitative Differentiation Evidence: 2′-Deoxyadenosine-13C10,15N5 Versus Alternative Isotopologues and Analogs


Chromatographic Co-Elution Fidelity: 13C/15N-Labeled dA Versus Deuterated dA Internal Standards

Deuterium-labeled internal standards (e.g., 2′-deoxyadenosine-d13) produce measurable retention time shifts in reversed-phase LC relative to unlabeled analyte due to the shorter C–²H bond length reducing hydrophobic interaction with the stationary phase. This differential elution results in inconsistent matrix effect compensation across the analyte peak. In contrast, 13C/15N co-labeling (13C10,15N5) preserves nearly identical physicochemical properties, ensuring co-elution and uniform matrix effect correction across the entire chromatographic peak [1]. This characteristic is class-level: all 13C/15N-labeled isotopologues exhibit this advantage over deuterated counterparts.

LC-MS/MS quantification stable isotope dilution chromatographic retention time matrix effect correction

Isotopic Purity Specifications: 13C10,15N5-dA Versus Vendor-Published Purity Thresholds

Commercial 2′-deoxyadenosine-13C10,15N5 is supplied with validated isotopic enrichment of ≥98 atom% for 13C and ≥96–98 atom% for 15N across multiple vendors, with chemical purity ≥95% (CP) . The 5′-triphosphate sodium salt solution form is supplied at 100 mM concentration in 5 mM Tris HCl/H₂O with HPLC purity ≥90% for the triphosphate fraction relative to mono- and diphosphate impurities . These specifications establish a procurement baseline for method validation and inter-laboratory reproducibility.

isotopic enrichment chemical purity certificate of analysis stable isotope procurement

Analytical Sensitivity in DNA Adduct Quantification: 13C10,15N5-dA Internal Standard Performance

In a validated LC-MS/MS method for quantifying 1-methylpyrene-DNA adducts, the use of [15N5,13C10]MP-dA as internal standard enabled a limit of detection of 2 fmol for the MP-dA adduct, corresponding to 0.6 adduct molecules per 10⁸ normal 2′-deoxynucleosides using 100 μg of DNA [1]. This sensitivity was achieved via isotope dilution with the 13C10,15N5-labeled internal standard, which provides a mass shift of M+15 relative to unlabeled analyte.

DNA adductomics isotope dilution LC-MS/MS carcinogen exposure biomarker limit of detection

Mass Shift and Isotopic Cross-Talk Mitigation: 13C10,15N5-dA Versus Singly Labeled 15N5-dA

The uniformly labeled 13C10,15N5-dA provides a nominal mass shift of M+15 relative to unlabeled 2′-deoxyadenosine . This mass shift is sufficient to separate the internal standard signal from the natural isotopic envelope of the analyte (primarily M+1 and M+2 from natural 13C abundance), eliminating isotopic cross-talk that can bias quantification when using singly labeled internal standards with smaller mass shifts. For comparison, a 15N5-only labeled dA provides a mass shift of M+5, which may partially overlap with the M+2 and M+3 isotopic peaks of the unlabeled analyte in certain MS resolution settings.

mass spectrometry isotopic interference MRM transitions stable isotope labeling strategy

Validated Application Scenarios for 2′-Deoxyadenosine-13C10,15N5 Based on Quantitative Evidence


Absolute Quantification of Cellular dATP and dAMP Pools in Nucleotide Metabolism Studies

In targeted metabolomics workflows requiring absolute quantification of deoxyadenosine nucleotides, 2′-deoxyadenosine-13C10,15N5 (as the 5′-monophosphate or 5′-triphosphate form) serves as the isotope dilution internal standard. The ≥98 atom% isotopic enrichment ensures that the internal standard signal is free from unlabeled analyte contamination, while the M+15 mass shift enables distinct MRM transitions without isotopic cross-talk. This application is supported by published UPLC-MS/MS protocols using 13C10-ATP and 15N5-AMP as internal standards for nucleotide quantification across a 0–1 μg/mL concentration range .

DNA Adduct Biomarker Quantification in Carcinogen Exposure Assessment

For quantifying N6-linked DNA adducts of 2′-deoxyadenosine (e.g., 1-methylpyrene-dA adducts, etheno-dA adducts), the 13C10,15N5-labeled adduct internal standard enables detection limits as low as 2 fmol (0.6 adducts/10⁸ nucleosides) in complex DNA hydrolysates [1]. The method has been validated in rat hepatic DNA and is applicable to human tissue DNA for cancer risk biomarker studies. The uniform 13C/15N labeling ensures co-elution with the analyte adduct, eliminating matrix effect variability that would compromise quantification using unlabeled or deuterated internal standards.

Enzymatic Activity Assays Using Substrate Depletion Monitoring

In enzyme activity assays such as adenosine deaminase (ADA) activity measurement for newborn screening of ADA-SCID, 2′-deoxyadenosine-13C10,15N5 enables precise quantification of residual substrate via LC-MS/MS. The assay calculates enzyme activity in picomoles by measuring the difference in 13C10,15N5-dA between test and blank tubes after enzymatic reaction [2]. The isotopic labeling eliminates interference from endogenous deoxyadenosine present in dried blood spot samples, providing a clean signal for substrate depletion quantification.

Nucleic Acid Synthesis Monitoring and DNA Replication Studies

2′-Deoxyadenosine-13C10,15N5 5′-triphosphate (dATP-13C10,15N5) serves as a substrate for DNA polymerases in studies of DNA synthesis and replication fidelity. The compound enables tracking of nucleotide incorporation into nascent DNA strands when combined with LC-MS/MS analysis of enzymatic digests [3]. The availability of the compound in multiple phosphorylation states (nucleoside, monophosphate, triphosphate) allows direct matching to the specific analyte in the experimental workflow, avoiding the need for enzymatic conversion that could introduce quantification variability.

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